2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Overview
Description
2-Chloro-6-hydroxyphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Pinacol boronic esters are used in various synthesis processes. For instance, they are involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound can be found on databases like PubChem . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. They are used in the Suzuki–Miyaura coupling to connect organic building blocks for the total synthesis of complex molecules . The boron moiety can be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . For example, 2-Hydroxyphenylboronic acid pinacol ester has a refractive index of n20/D 1.506 (lit.), a boiling point of 282 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) .Scientific Research Applications
Chlorogenic Acid and Hydroxycinnamates in Research
Chlorogenic acid, a phenolic compound, showcases a wide range of beneficial properties including antioxidant, anti-inflammatory, and antimicrobial activities. Studies have highlighted its role in managing obesity, hypertension, and diabetes, showcasing its potential in therapeutic applications (Rajnish Kumar et al., 2019; F. Shahidi & A. Chandrasekara, 2010). These findings support the exploration of chlorogenic acid derivatives for health-promoting purposes.
Biotechnological Routes Based on Lactic Acid
The biotechnological production of lactic acid from biomass and its derivatives, including esters, presents a foundation for developing sustainable chemicals and materials. Lactic acid esters have potential applications in creating biodegradable polymers, indicating the value of exploring esterified compounds in materials science (Chao Gao et al., 2011).
Phenylboronic Acid-Based Biosensors
Phenylboronic acids and their derivatives are critical in constructing electrochemical biosensors due to their selective binding to diols. This property is utilized in glucose sensors and potentially extends to other applications involving the detection of biomolecules, suggesting a pathway for the use of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester in sensor technology (J. Anzai, 2016).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of organic compounds, which can be further used in various biochemical processes.
Pharmacokinetics
It’s known that the stability of boronic acids and their esters can be influenced by factors such as ph . For instance, phenylboronic pinacol esters have been reported to undergo hydrolysis, a process that can be accelerated at physiological pH .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be strongly influenced by pH . Therefore, the physiological environment in which the compound is used can impact its stability and reactivity. Additionally, the compound’s reactivity can be influenced by the presence of a palladium catalyst, which is necessary for the Suzuki–Miyaura coupling reaction .
Safety and Hazards
Properties
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCYZUEPAANES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167346 | |
Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-17-5 | |
Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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